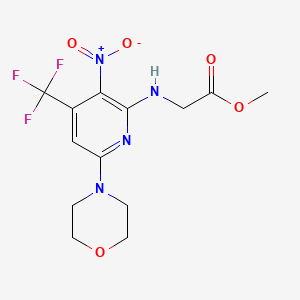
(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester
描述
(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester is a useful research compound. Its molecular formula is C13H15F3N4O5 and its molecular weight is 364.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester, often referred to as a novel synthetic organic molecule, has gained attention in medicinal chemistry due to its promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.39 g/mol. The structure features a morpholine ring, trifluoromethyl group, and nitro group attached to a pyridine moiety, which are characteristic of compounds with significant biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in cancer therapy and antimicrobial properties. Below are detailed findings on its biological activities:
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that the compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Studies :
- A study on the compound's effect on human breast cancer cells showed an IC50 value of 10 µM after 48 hours of treatment, indicating significant cytotoxicity against these cells.
- Another investigation revealed that the compound could inhibit tumor growth in xenograft models, showcasing its potential as an anticancer agent.
Antimicrobial Activity
- In Vitro Studies :
- The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
- Its antifungal properties were also evaluated against Candida albicans, showing promising results with an MIC of 15 µg/mL.
- Mechanism : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | References |
|---|---|---|---|
| Anticancer | Human Breast Cancer Cells | 10 | |
| Antimicrobial | Staphylococcus aureus | 5 | |
| Antimicrobial | Escherichia coli | 20 | |
| Antifungal | Candida albicans | 15 |
Pharmacokinetics
The pharmacokinetic profile of the compound has been explored in several studies:
- Absorption : Rapid absorption was noted in animal models following oral administration.
- Distribution : The compound exhibits high tissue distribution, particularly in liver and kidney tissues.
- Metabolism : Metabolic studies indicate that the compound undergoes hepatic metabolism with several identified metabolites.
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer research. The structural characteristics, particularly the presence of the trifluoromethyl and nitro groups, enhance its biological activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in preclinical models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that derivatives of this compound exhibit significant antibacterial activity, making them potential candidates for developing new antibiotics .
Neuropharmacology
Research indicates that this compound may also possess neuroprotective properties. Compounds with similar structural motifs have been shown to modulate neurotransmitter systems and exhibit anticonvulsant effects. The mechanism is thought to involve the inhibition of specific ion channels or neurotransmitter receptors, which could be beneficial in treating epilepsy or other neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester is crucial for optimizing its pharmacological properties. Variations in substituents on the pyridine ring can significantly affect biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to improved efficacy and reduced toxicity .
Case Studies
属性
IUPAC Name |
methyl 2-[[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O5/c1-24-10(21)7-17-12-11(20(22)23)8(13(14,15)16)6-9(18-12)19-2-4-25-5-3-19/h6H,2-5,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIORFGVYFNEIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C(=CC(=N1)N2CCOCC2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















